6-Hydrazinyl-6-oxohexanoic acid
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Overview
Description
6-Hydrazinyl-6-oxohexanoic acid, also known as HOHAHA, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxoacids and is synthesized using various methods.
Mechanism Of Action
The mechanism of action of 6-Hydrazinyl-6-oxohexanoic acid is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as acyl-CoA synthetase and arginase. It has also been shown to bind to metal ions, which may contribute to its chelating properties.
Biochemical And Physiological Effects
6-Hydrazinyl-6-oxohexanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Hydrazinyl-6-oxohexanoic acid in lab experiments is its high yield of synthesis. It is also relatively easy to handle and store. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 6-Hydrazinyl-6-oxohexanoic acid. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use as a chelating agent for metal ions in environmental and analytical chemistry. Additionally, further studies are needed to determine its safety and efficacy in humans for potential therapeutic applications.
Synthesis Methods
There are several methods for synthesizing 6-Hydrazinyl-6-oxohexanoic acid. One common method involves the reaction of 6-oxohexanoic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 6-chlorohexanoic acid with hydrazine hydrate followed by hydrolysis of the resulting intermediate. These methods result in the formation of 6-Hydrazinyl-6-oxohexanoic acid with high yields.
Scientific Research Applications
6-Hydrazinyl-6-oxohexanoic acid has been extensively studied for its applications in various fields. In the field of biochemistry, it has been used to study protein structure and function using Nuclear Magnetic Resonance (NMR) spectroscopy. It has also been used as a reagent for the synthesis of peptides and proteins. In the field of pharmaceuticals, it has shown potential as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a chelating agent for metal ions in environmental and analytical chemistry.
properties
IUPAC Name |
6-hydrazinyl-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-8-5(9)3-1-2-4-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEBYBVYXQTORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978735 |
Source
|
Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinyl-6-oxohexanoic acid | |
CAS RN |
6292-67-7 |
Source
|
Record name | NSC9926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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